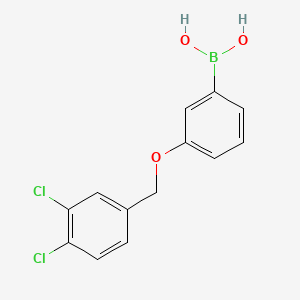

(3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 3,4-dichlorobenzyl ether group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid typically involves the following steps:

Formation of the Benzyl Ether: The initial step involves the reaction of 3,4-dichlorobenzyl chloride with phenol in the presence of a base such as potassium carbonate to form the benzyl ether.

Borylation: The benzyl ether is then subjected to borylation using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Types of Reactions:

Suzuki–Miyaura Coupling: This compound is primarily used in Suzuki–Miyaura coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used palladium catalysts include Pd(PPh3)4 and Pd(OAc)2.

Bases: Bases such as potassium carbonate, sodium hydroxide, and potassium acetate are frequently used.

Solvents: Solvents like DMF, toluene, and ethanol are commonly employed.

Major Products:

Biaryl Compounds: The primary products of Suzuki–Miyaura coupling reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Phenols: Oxidation of the boronic acid group yields phenols.

Aplicaciones Científicas De Investigación

(3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl structures.

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Industry: The compound is used in the synthesis of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of (3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparación Con Compuestos Similares

Phenylboronic Acid: Similar in structure but lacks the 3,4-dichlorobenzyl ether group.

3,4-Dichlorophenylboronic Acid: Similar but does not have the benzyl ether linkage.

Uniqueness: (3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid is unique due to the presence of both the boronic acid and the 3,4-dichlorobenzyl ether functionalities, which provide distinct reactivity and applications in organic synthesis.

Actividad Biológica

(3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activities, including anticancer, antibacterial, and antiviral properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a boronic acid moiety that is known for its ability to form reversible covalent bonds with diols, making it a versatile scaffold in drug design. The presence of the 3,4-dichlorobenzyl group enhances its lipophilicity and potential biological interactions.

Anticancer Activity

Research indicates that boronic acids can function as proteasome inhibitors, which are crucial in cancer therapy. A study demonstrated that certain boronic acid derivatives could inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. For instance, related compounds have shown IC50 values as low as 6.74 nM against various cancer cell lines, suggesting significant cytotoxicity and potential as lead compounds in cancer treatment .

Table 1: Anticancer Activity of Boronic Acid Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | U266 | 6.74 | Proteasome inhibition, G2/M phase arrest |

| Bortezomib | Multiple Myeloma | 7.05 | Proteasome inhibition |

| Compound X | Breast Cancer | 8.21 | Induction of apoptosis |

Antibacterial Activity

Boronic acids have been shown to possess antibacterial properties, particularly against resistant strains of bacteria. The mechanism often involves the inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. For example, compounds structurally similar to this compound have been reported to be effective against class C β-lactamases with Ki values in the low micromolar range .

Table 2: Antibacterial Efficacy of Boronic Acid Derivatives

| Compound | Target Bacteria | Ki (µM) | Notes |

|---|---|---|---|

| This compound | Pseudomonas aeruginosa | 0.004 | Effective against biofilm formation |

| Compound Y | E. coli | 0.008 | High activity against resistant strains |

Antiviral Activity

The antiviral potential of boronic acids has also been explored, particularly as carbohydrate-binding agents targeting glycosylated viruses like HIV. However, studies indicate that while these compounds can bind to viral glycoproteins, their antiviral efficacy remains limited without further structural optimization to enhance binding affinity .

Table 3: Antiviral Activity of Boronic Acid Derivatives

| Compound | Virus Type | Activity Level | Notes |

|---|---|---|---|

| This compound | HIV | Low | Requires higher multivalency for efficacy |

| Compound Z | Influenza | Moderate | Shows potential with structural modifications |

Case Studies

- Cancer Cell Line Studies : In vitro studies on U266 cells demonstrated that the compound effectively inhibited cell growth through proteasome inhibition mechanisms.

- Antibiotic Resistance : A case study highlighted the use of boronic acids in overcoming β-lactam antibiotic resistance by specifically targeting β-lactamase enzymes.

Propiedades

IUPAC Name |

[3-[(3,4-dichlorophenyl)methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BCl2O3/c15-12-5-4-9(6-13(12)16)8-19-11-3-1-2-10(7-11)14(17)18/h1-7,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJDEZZCBNZPMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=CC(=C(C=C2)Cl)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BCl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655854 |

Source

|

| Record name | {3-[(3,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-47-0 |

Source

|

| Record name | {3-[(3,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.